2-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
2-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a trifluoroethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-bromobenzenesulfonyl chloride with 1-(2,2,2-trifluoroethyl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
2-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.
Material Science: It is utilized in the development of novel materials with specific properties such as hydrophobicity or fluorescence[][3].
Mechanism of Action
The mechanism of action of 2-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group and piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors. The bromine atom may also participate in halogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2,2,2-trifluoroethyl)benzamide
- 2-Bromo-N-(3-methoxypropyl)benzamide
- 2-Bromo-N-(4-fluorophenyl)butanamide
Uniqueness
Compared to similar compounds, 2-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is unique due to the presence of the piperidine ring and the trifluoroethyl group. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrF3N2O2S/c15-12-3-1-2-4-13(12)23(21,22)19-9-11-5-7-20(8-6-11)10-14(16,17)18/h1-4,11,19H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISYLZPPGOWPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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